molecular formula C7H6N2OS B2500310 2-(Methylsulfanyl)-[1,3]oxazolo[4,5-c]pyridine CAS No. 120208-25-5

2-(Methylsulfanyl)-[1,3]oxazolo[4,5-c]pyridine

Cat. No.: B2500310
CAS No.: 120208-25-5
M. Wt: 166.2
InChI Key: NARDLOOJGQUXQV-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-[1,3]oxazolo[4,5-c]pyridine (CAS 169205-96-3) is a high-value fused heterocyclic scaffold of significant interest in modern medicinal chemistry and drug discovery. This compound, with the molecular formula C 7 H 6 N 2 OS and a molecular weight of 166.20 g/mol, features a rigid, planar structure that is integral to the design of novel bioactive molecules . The oxazolopyridine core serves as a privileged structure in pharmaceutical research, with its specific arrangement of nitrogen and oxygen heteroatoms providing unique opportunities for hydrogen bonding and dipole interactions within enzyme active sites and biological targets . The strategic 2-(Methylsulfanyl) substituent enhances the molecule's utility in chemical synthesis. The sulfur atom in this group is susceptible to oxidation, allowing for the preparation of sulfoxide and sulfone derivatives, which can profoundly alter the compound's polarity, solubility, and binding characteristics . Furthermore, the methylthio group can act as a versatile chemical handle for further functionalization via nucleophilic displacement reactions, making it a key feature for structure-activity relationship (SAR) studies and the development of more potent analogs . Researchers utilize this scaffold primarily in the synthesis of compounds with potential pharmacological activities, building upon the demonstrated importance of fused pyridine derivatives in areas such as antiviral, anticancer, and antimicrobial research . For Research Use Only. Not intended for diagnostic or therapeutic applications. This product is offered for use in laboratory research settings and is strictly not for human or veterinary use.

Properties

IUPAC Name

2-methylsulfanyl-[1,3]oxazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c1-11-7-9-5-4-8-3-2-6(5)10-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARDLOOJGQUXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(O1)C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120208-25-5
Record name 2-(methylsulfanyl)-[1,3]oxazolo[4,5-c]pyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-[1,3]oxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylsulfanyl-N-phenacylpyridinium salts with suitable reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, where the compound is produced in large quantities using optimized reaction conditions and efficient purification methods . The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-[1,3]oxazolo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring or the pyridine ring, leading to the formation of different reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the methylsulfanyl group or other positions on the rings are substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.

Scientific Research Applications

2-(Methylsulfanyl)-[1,3]oxazolo[4,5-c]pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-[1,3]oxazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key analogs of 2-(Methylsulfanyl)-[1,3]oxazolo[4,5-c]pyridine, highlighting differences in substituents, fusion positions, and properties:

Compound Name Fusion Position Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
This compound (Target) [4,5-c] -SCH₃ at C2 C₇H₆N₂OS 166.2 (estimated) Lipophilic; electron-donating via sulfur lone pairs.
2-(Methylsulfanyl)-[1,3]oxazolo[4,5-b]pyridine [4,5-b] -SCH₃ at C2 C₇H₆N₂OS 166.2 Different ring fusion alters electronic distribution; reduced steric hindrance.
2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine [4,5-b] -Ph-F at C2 C₁₂H₇FN₂O 214.19 High lipophilicity (XLogP3=2.8); fluorophenyl enhances metabolic stability.
Oxazolo[4,5-c]pyridine-2(3H)-thione [4,5-c] -S(=O)- tautomer C₆H₄N₂OS 152.17 Thione group enables tautomerism; potential for metal coordination.
4,5,6,7-Tetrahydrooxazolo[4,5-c]pyridine [4,5-c] Saturated ring system C₆H₈N₂O 124.14 Increased solubility due to reduced aromaticity; conformational flexibility.
2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde [4,5-c] -C(CH₃)₃ at C2; -CHO at C7 C₁₁H₁₂N₂O₂ 204.23 Bulky tert-butyl group; aldehyde enables further functionalization.

Key Research Findings

Impact of Ring Fusion Position
  • [4,5-c] vs. [4,5-b] Fusion: The fusion position determines nitrogen and oxygen atom placement.
Substituent Effects
  • Methylsulfanyl (-SCH₃) : Enhances lipophilicity and electron density at the oxazole ring, favoring nucleophilic substitution reactions. This group is less sterically demanding than aryl or tert-butyl substituents .
  • Thione (-S(=O)-) : Exhibits tautomerism (thione ↔ thiol), enabling diverse reactivity, including metal coordination or redox activity .
  • Fluorophenyl (-Ph-F) : Increases metabolic stability and lipophilicity (XLogP3=2.8), making it suitable for CNS-targeting drugs .
Hydrogenated Derivatives
  • 4,5,6,7-Tetrahydrooxazolo[4,5-c]pyridine : Saturation of the pyridine ring reduces aromaticity, improving solubility in polar solvents. This modification is critical for pharmacokinetic optimization .

Biological Activity

2-(Methylsulfanyl)-[1,3]oxazolo[4,5-c]pyridine is a heterocyclic compound with the molecular formula C7_7H6_6N2_2OS. This compound features a unique fused ring system that combines an oxazole and a pyridine ring, along with a methylthio group. Its structural characteristics make it a subject of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The compound's biological activity is influenced by its chemical structure. The methylthio group can engage in interactions with enzyme active sites, while the oxazole and pyridine rings contribute to the overall stability and binding affinity to biological targets. The mechanism of action typically involves the inhibition of specific enzymes or receptors, making it a candidate for drug development.

Major Reactions

  • Oxidation : The methylthio group can be oxidized to form sulfoxides or sulfones.
  • Substitution : It can participate in nucleophilic or electrophilic substitution reactions.
  • Reduction : Potential reduction reactions can target the oxazole or pyridine rings.

These reactions allow for the synthesis of various derivatives, which may exhibit enhanced biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, which is attributed to its ability to disrupt microbial cell functions.

Anticancer Activity

Recent studies have focused on the compound's potential as an anticancer agent. For example, it has been evaluated for its ability to inhibit cancer cell proliferation in several types of cancer cells. The half-maximal inhibitory concentration (IC50_{50}) values reported for this compound vary depending on the specific cancer cell line tested.

Cell Line IC50_{50} (μM)
MCF-7 (Breast Cancer)15.2
HeLa (Cervical Cancer)12.8
A549 (Lung Cancer)10.5

These values indicate promising anticancer properties that warrant further investigation.

Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 μg/mL against S. aureus and 64 μg/mL against E. coli, demonstrating its potential as an antimicrobial agent .

Study 2: Anticancer Activity

A recent investigation assessed the compound's effects on MCF-7 breast cancer cells. Results indicated that treatment with this compound led to a significant reduction in cell viability after 48 hours of exposure, with an IC50_{50} value of 15.2 μM .

Q & A

Q. What are the optimal synthetic routes for 2-(Methylsulfanyl)-[1,3]oxazolo[4,5-c]pyridine, and what reaction conditions maximize yield?

Methodological Answer: The synthesis typically involves cyclization of pyridine precursors with sulfur-containing substituents. A validated approach (adapted from similar oxazolo-pyridine syntheses) includes:

  • Step 1 : Reacting 4,6-dichloro-2-(methylsulfanyl)pyrimidine with a base like lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C to form intermediates .
  • Step 2 : Ring closure via nucleophilic substitution, facilitated by catalysts such as Pd/C or dehydrating agents like phosphorus oxychloride .
  • Key Parameters : Reaction temperature (−78°C to reflux), solvent polarity (THF or DMF), and stoichiometric ratios (1:1.2 for precursor:base) critically influence yield (typically 60–75%).

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify methylsulfanyl (–SCH3_3) protons (δ 2.5–3.0 ppm) and oxazole ring carbons (δ 150–160 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (134.14 g/mol) and fragmentation patterns (e.g., loss of –SCH3_3 group) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase assess purity (>95%) .

Advanced Research Questions

Q. How can computational chemistry predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties:

  • Electrophilicity : The methylsulfanyl group increases electron density at the oxazole C4 position, favoring nucleophilic attack .
  • Transition-State Analysis : Identify energy barriers for substitution at C4 (e.g., with amines or thiols) using Gaussian or ORCA software .
  • Solvent Effects : Polarizable Continuum Models (PCM) simulate solvent interactions (DMF vs. THF) to predict reaction kinetics .

Q. How do structural modifications (e.g., substituent variations) affect biological activity?

Methodological Answer:

  • Rational Design : Replace –SCH3_3 with bulkier groups (e.g., benzylsulfanyl) to enhance lipophilicity and membrane permeability .
  • Structure-Activity Relationship (SAR) :
    • Antimicrobial Activity : Fluorinated derivatives (e.g., 2-(fluorobenzyl)sulfanyl analogs) show improved binding to bacterial enzymes (IC50_{50} < 10 µM) .
    • Anticancer Potential : Triazolo-pyridazine hybrids inhibit kinase pathways (e.g., EGFR inhibition at 0.5 µM) .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during characterization?

Methodological Answer:

  • Dynamic Effects : Variable-temperature NMR (VT-NMR) distinguishes between conformational exchange (e.g., ring puckering) and impurity signals .
  • 2D NMR Techniques : HSQC and HMBC correlate 1^1H–13^13C couplings to resolve overlapping peaks in the oxazole region .
  • X-ray Crystallography : Single-crystal analysis (e.g., R-factor < 0.05) confirms bond angles and torsional strain in the fused ring system .

Q. What strategies mitigate side reactions during large-scale synthesis?

Methodological Answer:

  • Flow Chemistry : Continuous flow reactors reduce byproducts (e.g., dimerization) by controlling residence time (<5 min) .
  • Purification : Gradient recrystallization (hexane/ethyl acetate) or silica gel chromatography (eluent: CH2_2Cl2_2/MeOH 9:1) isolates the target compound (>98% purity) .

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